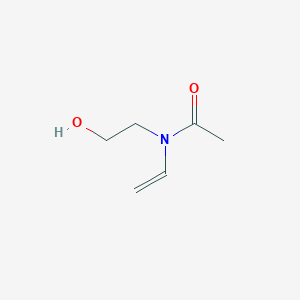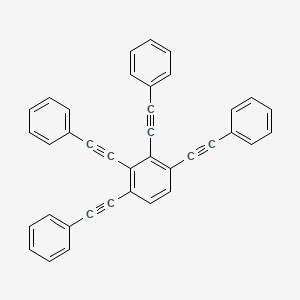
Benzene, 1,2,3,4-tetrakis(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is an organic compound with the molecular formula C38H22. It is a derivative of benzene, where four phenylethynyl groups are attached to the benzene ring at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry .
Métodos De Preparación
The synthesis of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,2,3,4-tetrabromobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Análisis De Reacciones Químicas
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- has been studied for various scientific research applications, including:
Materials Science: This compound is used in the synthesis of nanocrystalline silicon carbide and silicon nitride ceramics.
Organic Electronics: Due to its conjugated structure, this compound is investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: The unique electronic properties of this compound make it suitable for use in chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is primarily related to its electronic structure. The conjugated system of phenylethynyl groups attached to the benzene ring allows for efficient electron delocalization. This delocalization enhances the compound’s ability to participate in electronic and photonic processes, making it useful in applications such as organic electronics and chemical sensors .
Comparación Con Compuestos Similares
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- can be compared with other similar compounds, such as:
Propiedades
Número CAS |
272128-91-3 |
|---|---|
Fórmula molecular |
C38H22 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
1,2,3,4-tetrakis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H22/c1-5-13-31(14-6-1)21-25-35-27-28-36(26-22-32-15-7-2-8-16-32)38(30-24-34-19-11-4-12-20-34)37(35)29-23-33-17-9-3-10-18-33/h1-20,27-28H |
Clave InChI |
ISSDXNUDCZVUJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


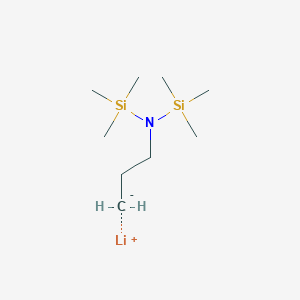
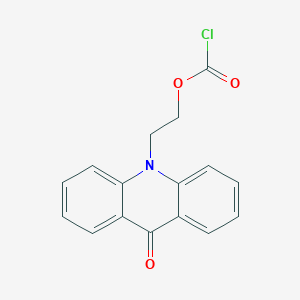
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)

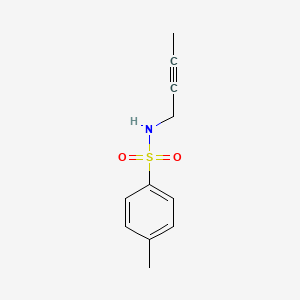
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
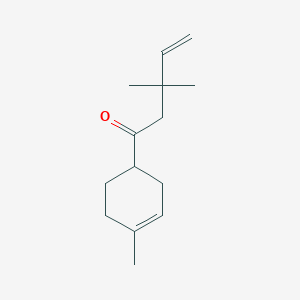
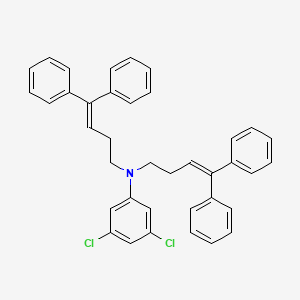

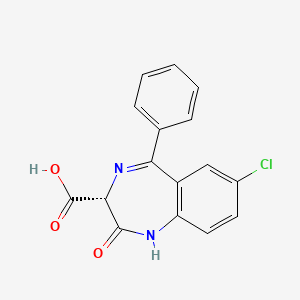
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
